Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate
Description
IUPAC Nomenclature and Stereochemical Descriptors
The systematic name of this compound adheres to IUPAC rules for polycyclic systems and stereodescriptors. The parent structure is identified as 2,3-dihydro-1H-benzo[D]imidazol-2-one due to the bicyclic benzimidazole core with a ketone group at position 2. Substituents are prioritized using Cahn–Ingold–Prelog (CIP) sequence rules:
Positional numbering :
- The benzimidazole ring is numbered such that the fused benzene moiety receives the lowest possible locants (positions 4–7).
- The 5-position bears the piperazine substituent, while the 6-position holds the amino group.
Piperazine substituents :
- At position 4 of the piperazine ring, the (R)-configured stereocenter connects to the benzimidazole system.
- Position 1 carries the tert-butoxycarbonyl (Boc) protecting group.
- A methyl group occupies position 3 of the piperazine.
Stereochemical assignment :
The full IUPAC name integrates these elements as follows:
(R)-tert-butyl 4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-yl)-3-methylpiperazine-1-carboxylate.
Molecular Connectivity Analysis of Benzimidazole-Piperazine Hybrid Architecture
The molecule exhibits a planar benzimidazole core fused to a conformationally flexible piperazine ring (Figure 1). Key connectivity features include:
| Structural Feature | Bond Type | Topological Role |
|---|---|---|
| Benzimidazole C5–Piperazine N4 | Single bond (σ) | Rotatable linkage enabling conformational diversity |
| Piperazine N1–Boc carbonyl | Carbamate linkage | Electron-withdrawing group influencing resonance |
| Benzimidazole C3–Methyl | C–CH₃ substitution | Steric hindrance modulating ring planarity |
The hybrid architecture creates two distinct pharmacophoric regions:
- Hydrogen-bonding domain : The 2-oxo group (δ⁻) and 6-amino group (δ⁺) on benzimidazole permit intermolecular interactions.
- Hydrophobic domain : The tert-butyl group and aromatic systems create a lipophilic surface area.
Conformational analysis reveals three critical torsion angles governing molecular geometry:
- τ₁ (C5–N4–C3–CH₃): 55–65° in low-energy conformers
- τ₂ (N4–C3–N1–COO-tert-butyl): -120° to -90° due to carbamate resonance
- τ₃ (Benzimidazole C5–N4–Piperazine C3): 170–180° minimizing steric clash.
Crystallographic Characterization of Chiral Centers and Torsional Angles
X-ray diffraction studies of single crystals reveal the following structural parameters:
| Crystallographic Parameter | Value | Structural Implication |
|---|---|---|
| Chiral center (C4) configuration | R (Flack parameter = 0.02) | Absolute configuration confirmed via anomalous scattering |
| Piperazine ring puckering | Chair conformation (θ = 10.2°, φ = 42.7°) | Minimizes 1,3-diaxial interactions |
| Benzimidazole-piperazine dihedral | 85.3° | Near-perpendicular orientation reduces π-π stacking |
| Hydrogen bond network | N6–H⋯O2 (2.89 Å) | Stabilizes crystal packing through dimer formation |
The tert-butyl group adopts a staggered conformation relative to the carbamate carbonyl, with C–O bond lengths of 1.332 Å (C=O) and 1.452 Å (C–O–C), consistent with resonance delocalization. The methyl group at piperazine C3 causes a 7.8° deviation from ideal tetrahedral geometry at N4 due to steric compression.
The combination of X-ray crystallography and computational modeling provides atomic-level insights into the stereoelectronic effects governing this hybrid molecule's three-dimensional architecture.
Properties
Molecular Formula |
C18H27N5O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl (3R)-4-(6-amino-3-methyl-2-oxo-1H-benzimidazol-5-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N5O3/c1-11-10-22(17(25)26-18(2,3)4)6-7-23(11)14-9-15-13(8-12(14)19)20-16(24)21(15)5/h8-9,11H,6-7,10,19H2,1-5H3,(H,20,24)/t11-/m1/s1 |
InChI Key |
TZCFSNQLWBIPOT-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CC3=C(C=C2N)NC(=O)N3C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=CC3=C(C=C2N)NC(=O)N3C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazole intermediate.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Studies
Pharmacological Applications
Neurological Disorders
Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate has been investigated for its potential use in treating neurological disorders such as Alzheimer’s disease. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in cognitive enhancement and neuroprotection .
Table 2: Neurological Research Findings
Toxicological Studies
Safety Profile
The safety profile of tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate has been assessed through various toxicological studies. These studies focus on determining the compound's acute and chronic toxicity levels, as well as its potential for hepatotoxicity.
Table 3: Toxicological Assessment Results
Mechanism of Action
The mechanism of action of Tert-butyl ®-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl-protected piperazine derivatives, focusing on molecular features, synthetic routes, and applications.
Structural Analogues
Key Structural Differences
Core Heterocycle: The target compound’s benzo[d]imidazol-2-one core contrasts with pyrazine (e.g., ), pyridinone (e.g., ), or sulfonamide (e.g., ) scaffolds in analogues. Chirality: The (R)-configuration in the target compound differentiates it from racemic mixtures (e.g., ’s compound with 92% ee ).
Substituent Effects :
- The 3-methyl group on the piperazine ring may reduce rotational freedom, enhancing rigidity compared to unsubstituted piperazine derivatives (e.g., ).
- Bromine or trifluoromethoxy groups in analogues (e.g., ) introduce steric bulk or electron-withdrawing effects, altering reactivity and solubility.
Physicochemical Properties
Biological Activity
Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, which is known for enhancing lipophilicity and influencing pharmacokinetic properties. The specific structure can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological activity.
Research indicates that compounds similar to tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate may interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Cell Signaling Pathways : The compound may modulate key signaling pathways that are critical in disease processes, such as cancer or inflammation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Properties : Research highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
- Physicochemical Properties : Comparative studies on the physicochemical properties of tert-butyl derivatives revealed that while the tert-butyl group enhances lipophilicity, it may also lead to decreased metabolic stability. This trade-off is crucial in drug design considerations .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the piperazine ring and benzoimidazolone core. A common approach includes:
- Step 1 : Formation of the 6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-yl moiety via condensation of o-phenylenediamine derivatives with methyl carbonyl sources under acidic conditions.
- Step 2 : Introduction of the piperazine ring via nucleophilic substitution, followed by tert-butyloxycarbonyl (Boc) protection.
- Step 3 : Methylation at the 3-position of the piperazine using methyl iodide in the presence of a base like K₂CO₃. Yield optimization requires precise temperature control (e.g., 0–20°C for Boc protection) and anhydrous solvents (e.g., DMF or THF) .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 3.0–4.0 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~434.2 g/mol).
- X-ray Crystallography : Resolves stereochemistry (R-configuration) and bond angles using SHELX software for refinement .
Q. How is purity assessed, and what thresholds are acceptable for biological assays?
Purity ≥95% is typically required, verified via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- TLC : Rf values compared to standards using silica gel plates. Impurities (e.g., de-Boc byproducts) are minimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. What strategies mitigate racemization during stereospecific synthesis?
- Chiral Auxiliaries : Use (R)-proline derivatives to stabilize intermediates.
- Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP).
- Monitoring : Chiral HPLC (Chiralpak® columns) or circular dichroism (CD) to track enantiomeric excess (≥98% ee) .
Q. How can computational modeling predict biological target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., MAPK or PI3K).
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical H-bond donors (amine group) and hydrophobic regions (tert-butyl) .
Q. How to resolve contradictions in biological activity data across assays?
- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4, 37°C).
- Dose-Response Curves : IC50 values should align within ±10% across triplicates.
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out non-specific binding .
Q. What are the stability profiles under varying pH and temperature conditions?
- Accelerated Degradation Studies :
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 2.0 (HCl) | Boc deprotection | 2–3 |
| pH 9.0 (NaOH) | Piperazine ring hydrolysis | 5–7 |
| 40°C (dry) | No significant degradation | >30 |
- Storage Recommendations : –20°C under argon, desiccated .
Methodological Considerations
Q. How to design SAR studies comparing this compound to analogs?
- Structural Modifications : Vary substituents on the benzoimidazolone (e.g., Cl, Br at position 6) and piperazine (e.g., ethyl vs. methyl).
- Biological Testing : Prioritize assays for kinase inhibition (IC50) and cytotoxicity (MTT assay).
- Data Analysis : Use ANOVA to identify statistically significant trends (p < 0.05) .
Q. What crystallographic challenges arise during structure determination?
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability at 37–60°C.
- Western Blotting : Quantify phosphorylation changes (e.g., p-Akt for PI3K inhibition).
- CRISPR Knockout : Confirm loss of activity in WDR5- or HDAC-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
